Ac-Leu-val-lys-aldehído

Descripción general

Descripción

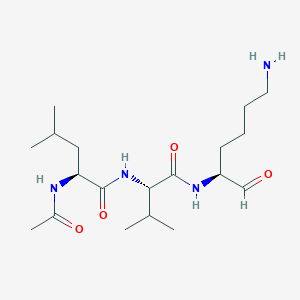

“AC-Leu-val-lys-aldehyde” is a synthetic compound composed of four amino acids: acetyl-L-leucine, L-valine, L-lysine, and aldehyde . It is a potent cathepsin B inhibitor with IC50s of 4 nM . It significantly reduces quinolinic acid-induced striatal cell death and causes accumulation of LC3-II .

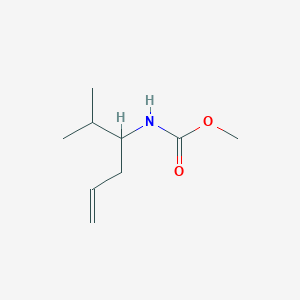

Molecular Structure Analysis

The molecular formula of “AC-Leu-val-lys-aldehyde” is C19H36N4O4 . Its molecular weight is 384.51 .

Chemical Reactions Analysis

“AC-Leu-val-lys-aldehyde” is known to inhibit various proteases. For instance, it is a key component in peptide aldehydes that inhibit chymotrypsin, a protease enzyme. This inhibition plays a crucial role in understanding and potentially manipulating proteolytic processes in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of “AC-Leu-val-lys-aldehyde” include a molecular weight of 384.51 , a density of 1.1±0.1 g/cm3 , and a boiling point of 665.5±55.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Inhibidor de la Catepsina B

“Ac-Leu-val-lys-aldehído” es un potente inhibidor de la catepsina B, una enzima involucrada en la degradación de proteínas . Tiene un valor de IC50 de 4 nM, lo que indica un fuerte efecto inhibitorio .

Neuroprotección

Este compuesto reduce significativamente la muerte celular estriatal inducida por ácido quinolínico . El ácido quinolínico es una neurotoxina que puede causar la muerte celular en el cerebro, por lo que esto sugiere un posible papel neuroprotector de “this compound”.

Regulación de la Autofagia

“this compound” provoca la acumulación de LC3-II , un marcador de autofagia, el proceso por el cual las células reciclan sus propios componentes. Esto sugiere que podría utilizarse para estudiar o manipular la autofagia en la investigación científica.

Estudios Comparativos con Leupeptina

“this compound”, también conocido como Ac-LVK-CHO, es un análogo lisinal de la leupeptina . Muestra una inhibición más fuerte de la catepsina B que la leupeptina , lo que lo hace útil en estudios comparativos de estos inhibidores.

Posible Papel en la Investigación de Enzimas Metabólicas/Proteasas

Dado su papel como inhibidor de la catepsina B, “this compound” podría utilizarse en la investigación de enzimas metabólicas y proteasas . Estas enzimas juegan un papel crucial en muchos procesos biológicos, incluida la digestión, la respuesta inmune y la señalización celular.

Papel en la Investigación Dental

Hay evidencia de que “this compound” puede desempeñar un papel en la investigación dental. Por ejemplo, se ha utilizado en la purificación y caracterización de la gingipaína RgpB recombinante con etiqueta His de Porphymonas gingivalis, una bacteria implicada en la enfermedad periodontal.

Mecanismo De Acción

Target of Action

AC-Leu-Val-Lys-Aldehyde is a potent inhibitor of cathepsin B , a lysosomal cysteine protease . Cathepsin B plays a crucial role in protein degradation and turnover, and its dysregulation is associated with various pathological conditions.

Mode of Action

AC-Leu-Val-Lys-Aldehyde interacts with cathepsin B, inhibiting its proteolytic activity. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates .

Biochemical Pathways

The inhibition of cathepsin B by AC-Leu-Val-Lys-Aldehyde affects various biochemical pathways. One notable pathway is the autophagy-lysosome pathway, where cathepsin B is involved in the degradation of autophagosomes. The inhibition of cathepsin B leads to the accumulation of LC3-II, a marker of autophagosomes .

Result of Action

The inhibition of cathepsin B by AC-Leu-Val-Lys-Aldehyde has significant cellular effects. It has been shown to reduce cell death induced by quinolinic acid, a neurotoxin . This suggests potential neuroprotective effects of the compound.

Análisis Bioquímico

Biochemical Properties

AC-Leu-val-lys-aldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of cathepsin B . Cathepsin B is a protease enzyme involved in protein degradation, and the inhibition of this enzyme by AC-Leu-val-lys-aldehyde can impact various biochemical processes.

Cellular Effects

The effects of AC-Leu-val-lys-aldehyde on cells are significant. It reduces quinolinic acid-induced striatal cell death, suggesting a protective role against cellular damage . This compound also influences cell function by causing the accumulation of LC3-II, a marker of autophagy .

Molecular Mechanism

At the molecular level, AC-Leu-val-lys-aldehyde exerts its effects primarily through the inhibition of cathepsin B . By binding to this enzyme, it prevents the breakdown of proteins, leading to an accumulation of LC3-II and a reduction in cell death .

Temporal Effects in Laboratory Settings

Its ability to reduce cell death and induce LC3-II accumulation suggests potential long-term impacts on cellular function .

Metabolic Pathways

AC-Leu-val-lys-aldehyde is involved in the metabolic pathway related to protein degradation, where it interacts with the enzyme cathepsin B . Its inhibitory effect on this enzyme could potentially impact metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N4O4/c1-12(2)10-16(21-14(5)25)18(26)23-17(13(3)4)19(27)22-15(11-24)8-6-7-9-20/h11-13,15-17H,6-10,20H2,1-5H3,(H,21,25)(H,22,27)(H,23,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTJZKCAGFGFNW-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

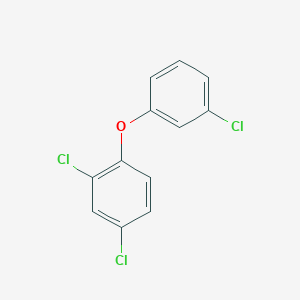

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

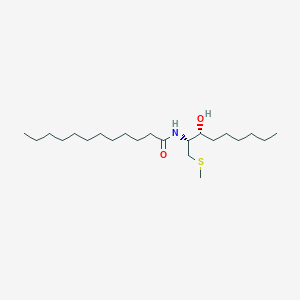

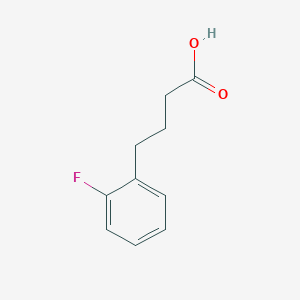

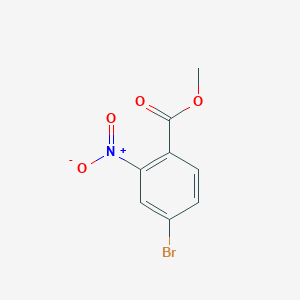

Feasible Synthetic Routes

Q1: The study mentions Ac-Leu-Val-Lys-aldehyde as a potent inhibitor of cysteine proteases, particularly those belonging to the cathepsin B subfamily. How does this compound interact with its target cysteine protease, and what are the downstream effects of this inhibition in the context of Philasterides dicentrarchi?

A1: Ac-Leu-Val-Lys-aldehyde is a peptide-based inhibitor that forms a covalent bond with the active site cysteine residue of cysteine proteases, particularly those with a preference for substrates containing leucine, valine, and lysine in their structure, like cathepsin B. [] This interaction effectively blocks the protease's active site, preventing it from cleaving its natural substrates.

- Reduced gelatinolytic activity: This suggests that the parasite secretes cysteine proteases that can break down gelatin, a protein often used as a model substrate for proteolytic activity. []

- Inhibition of collagen and hemoglobin degradation: This finding points towards the role of cysteine proteases in the parasite's ability to invade host tissues (collagen degradation) and acquire nutrients (hemoglobin degradation). []

- Decreased histolytic activity: The reduced damage to turbot fibroblast monolayers in the presence of the inhibitor emphasizes the importance of secreted cysteine proteases in the parasite's ability to damage host cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propan-2-amine;2,3,5,6-tetrakis[(E)-prop-1-enyl]benzenesulfonic acid](/img/structure/B116112.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)